molecular formula C20H20O3 B3026655 Alpinoid D CAS No. 1041740-13-9

Alpinoid D

Cat. No. B3026655
CAS RN: 1041740-13-9
M. Wt: 308.4 g/mol
InChI Key: FQYPVFASDPWNIJ-UHFFFAOYSA-N
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Description

Alpinoid D is a diarylheptanoid that can be isolated from the MeOH extract from the rhizomes of Alpinia officinarum Hance . It has shown cytotoxic effects against the IMR-32 human neuroblastoma cell line .


Molecular Structure Analysis

The molecular weight of Alpinoid D is 308.37 . Its molecular formula is C20H20O3 . The SMILES representation of its structure is OC1=CC=C (CC2=CC=C (CCC3=CC=CC=C3)O2)C=C1OC .

Scientific Research Applications

Anticancer Activity

Alpinoid D exhibits potent cytotoxic effects against IMR-32 human neuroblastoma cells . Its ability to selectively target cancer cells makes it a promising candidate for further investigation in cancer therapy.

Antioxidant Properties

As part of the diverse group of alpinoids, Alpinoid D possesses antioxidant activity . Antioxidants play a crucial role in neutralizing harmful free radicals, which can contribute to various diseases. Researchers may explore Alpinoid D’s potential as a natural antioxidant.

Anti-Inflammatory Effects

Inflammation is implicated in numerous health conditions. Alpinoid D, like other alpinoids, has anti-inflammatory properties . Investigating its mechanisms of action and potential applications in managing inflammatory disorders could be valuable.

Antiemetic Potential

Alpinoids have been studied for their antiemetic effects . Alpinoid D’s ability to alleviate nausea and vomiting warrants further exploration, especially in the context of chemotherapy-induced nausea.

Neuroprotective Properties

Given its structural similarity to other alpinoids, Alpinoid D might exhibit neuroprotective activity . Researchers could investigate its impact on neuronal health and potential applications in neurodegenerative diseases.

Flexible Synthesis Routes

Efficient total syntheses of related alpinoids (deoxyalpinoid B, deoxyalpinoid A, and alpinoid F) have been reported, featuring an Au(I)-catalyzed Meyer-Schuster rearrangement . Alpinoid D’s synthesis pathway could be explored for scalability and analog preparation.

Keyes, J. K., Butzke, M. B., & Miller, K. A. (2022). Efficient total synthesis of three alpinoids via the Au(I)-catalyzed Meyer-Schuster rearrangement. Tetrahedron Letters, 104, 154015. DOI: 10.1016/j.tetlet.2022.154015

Mechanism of Action

Alpinoid D has been found to exhibit cytotoxic effects against the IMR-32 human neuroblastoma cell line . The exact mechanism of action is not specified in the search results.

Safety and Hazards

The safety data sheet for Alpinoid D suggests that it should be handled with care. In case of contact with eyes or skin, it is recommended to flush with plenty of water. If ingested or inhaled, medical attention should be sought immediately .

properties

IUPAC Name

2-methoxy-4-[[5-(2-phenylethyl)furan-2-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3/c1-22-20-14-16(8-12-19(20)21)13-18-11-10-17(23-18)9-7-15-5-3-2-4-6-15/h2-6,8,10-12,14,21H,7,9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYPVFASDPWNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2=CC=C(O2)CCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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